molecular formula C22H24FNO5 B12857334 (4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

Cat. No.: B12857334
M. Wt: 401.4 g/mol
InChI Key: LZZIPLDLDKNJHR-UQVNRYHBSA-N
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Description

The compound (4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo[1,2-c][1,3]oxazin ring system, introduction of the benzyloxy groups, and fluorination. Common reagents used in these steps include benzyl alcohol, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: :

Properties

Molecular Formula

C22H24FNO5

Molecular Weight

401.4 g/mol

IUPAC Name

(4R,4aS,5S,6S,7S)-6-fluoro-4-hydroxy-5-phenylmethoxy-7-(phenylmethoxymethyl)-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-1-one

InChI

InChI=1S/C22H24FNO5/c23-19-17(13-27-11-15-7-3-1-4-8-15)24-20(18(25)14-29-22(24)26)21(19)28-12-16-9-5-2-6-10-16/h1-10,17-21,25H,11-14H2/t17-,18-,19-,20-,21+/m0/s1

InChI Key

LZZIPLDLDKNJHR-UQVNRYHBSA-N

Isomeric SMILES

C1[C@@H]([C@H]2[C@@H]([C@H]([C@@H](N2C(=O)O1)COCC3=CC=CC=C3)F)OCC4=CC=CC=C4)O

Canonical SMILES

C1C(C2C(C(C(N2C(=O)O1)COCC3=CC=CC=C3)F)OCC4=CC=CC=C4)O

Origin of Product

United States

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